molecular formula C12H12ClNO2 B6207631 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride CAS No. 33429-28-6

5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride

Cat. No. B6207631
CAS RN: 33429-28-6
M. Wt: 237.7
InChI Key:
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Description

5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride (5-AMNPC) is a compound of particular interest in the field of scientific research. It is a versatile compound that has been used in a variety of research applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds. Additionally, it is used in the synthesis of metal complexes and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. This inhibition results in decreased levels of these compounds in the body.
Biochemical and Physiological Effects
5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of cholesterol and triglycerides in the blood, which may lead to a decrease in the risk of cardiovascular disease. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of research applications. However, it is important to note that 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride is a toxic compound and should be handled with care.

Future Directions

The potential future directions for 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride are numerous. One potential direction is the use of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride as a drug for the treatment of various diseases, such as cardiovascular disease, cancer, and diabetes. Additionally, it may be useful in the development of new drugs for the treatment of neurological disorders. Additionally, further research into the mechanism of action of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride may lead to the development of more effective and safer drugs. Finally, 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride may be useful in the development of new materials for use in various industrial applications.

Synthesis Methods

The synthesis of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride is a multi-step process involving several chemical reactions. The first step involves the conversion of naphthalene-1-carboxylic acid to its chloroformate ester. This is accomplished by reacting the acid with thionyl chloride in the presence of a catalyst. The second step involves the reaction of the chloroformate ester with aminomethylbenzene in the presence of a base, such as potassium carbonate. This reaction results in the formation of 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride involves the reaction of 5-nitronaphthalene-1-carboxylic acid with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "5-nitronaphthalene-1-carboxylic acid", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-nitronaphthalene-1-carboxylic acid is reacted with formaldehyde and ammonium chloride in the presence of a catalyst such as acetic acid or sulfuric acid to form 5-(aminomethyl)naphthalene-1-carboxylic acid.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 5-(aminomethyl)naphthalene-1-carboxylic acid.", "Step 3: The final step involves acidification of the product from step 2 with hydrochloric acid to form 5-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride." ] }

CAS RN

33429-28-6

Molecular Formula

C12H12ClNO2

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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